2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783661
InChI: InChI=1S/C24H20N4OS/c29-23(27-11-10-19-18-8-4-5-9-20(18)25-22(19)13-27)12-17-15-30-24-26-21(14-28(17)24)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2
SMILES:
Molecular Formula: C24H20N4OS
Molecular Weight: 412.5 g/mol

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

CAS No.:

Cat. No.: VC14783661

Molecular Formula: C24H20N4OS

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone -

Specification

Molecular Formula C24H20N4OS
Molecular Weight 412.5 g/mol
IUPAC Name 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone
Standard InChI InChI=1S/C24H20N4OS/c29-23(27-11-10-19-18-8-4-5-9-20(18)25-22(19)13-27)12-17-15-30-24-26-21(14-28(17)24)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2
Standard InChI Key OZNPUGJDCFKXMC-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CSC5=NC(=CN45)C6=CC=CC=C6

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₄H₂₀N₄OS, reflects its polycyclic nature. The imidazo[2,1-b] thiazole component consists of a fused imidazole-thiazole ring system substituted with a phenyl group at the 6-position. This heterocyclic system is linked via an ethanone bridge to a tetrahydro-beta-carboline group, a tricyclic structure derived from the condensation of tryptamine with an aldehyde or ketone. The beta-carboline moiety is known for its planar aromaticity, which facilitates interactions with biological targets such as DNA and enzymes .

Key structural descriptors include:

  • IUPAC Name: 2-(6-phenylimidazo[2,1-b] thiazol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

  • Canonical SMILES: C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CSC5=NC(=CN45)C6=CC=CC=C6

  • Molecular Weight: 412.5 g/mol

Spectral and Physicochemical Properties

While experimental data on this specific compound’s solubility and stability remain limited, inferences can be drawn from its structural analogs. For instance, ethyl 6-phenylimidazo[2,1-b] thiazole-3-carboxylate (PubChem CID: 735519) exhibits moderate aqueous solubility due to its ester group, whereas the ethanone bridge in the target compound may reduce polarity, potentially affecting bioavailability . Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Reactivity

Synthesis Strategies

The synthesis of this compound likely involves multi-step routes, beginning with the separate preparation of the imidazo-thiazole and beta-carboline precursors. A plausible pathway includes:

  • Imidazo-Thiazole Formation: Cyclocondensation of 2-aminothiazole derivatives with alpha-haloketones, followed by phenyl group introduction via Suzuki-Miyaura coupling .

  • Beta-Carboline Synthesis: Pictet-Spengler reaction between tryptamine and aldehydes to yield the tetrahydro-beta-carboline scaffold .

  • Coupling Reaction: Linking the two moieties through a nucleophilic acyl substitution or Mitsunobu reaction, utilizing the ethanone bridge as a spacer.

Chemical Modifications

The ethanone bridge and aromatic systems offer sites for functionalization:

  • Ethanone Carbonyl: Reduction to a secondary alcohol or conversion to a thioester for prodrug designs.

  • Phenyl Ring: Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects and receptor binding .

  • Beta-Carboline Nitrogen: Alkylation or acylation to enhance solubility or target specificity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Analogous compounds, such as 1-(4-methylphenyl)-3-methylimidazo[2,1-b] thiazole, show antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) . The phenyl and thiazole groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Neuroprotective Effects

Beta-carbolines are known to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases. Tetrahydro-beta-carboline derivatives exhibit IC₅₀ values of <10 µM against AChE, suggesting the target compound could mitigate cholinergic deficits in Alzheimer’s disease.

Comparative Analysis with Structural Analogs

Compound NameCore StructureBiological ActivityPotency (IC₅₀/MIC)
Target CompoundImidazo-thiazole + Beta-carbolineAntiproliferative, Antimicrobial, NeuroprotectiveUnder investigation
1-(3-Methyl-6-phenylimidazo[2,1-b] thiazol-2-yl)ethanoneImidazo-thiazoleAntibacterial8–16 µg/mL
2-(6-Phenylimidazo[2,1-b][1, thiazol-3-yl)acetic acidImidazo-thiazole + Carboxylic acidAnti-inflammatory50 µM (COX-2 inhibition)
3-(6-Phenylimidazo[2,1-b][1, thiadiazol-2-yl)-1H-indoleImidazo-thiadiazoleAntiproliferative5.11–10.8 µM

This table highlights the target compound’s unique dual pharmacophore, which may confer broader or enhanced activity compared to analogs with singular moieties .

Challenges and Future Directions

Future Prospects

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethanone bridge and beta-carboline substituents to optimize potency.

  • In Vivo Efficacy Trials: Evaluation in PDAC xenograft models to validate preclinical activity .

  • Combination Therapies: Pairing with checkpoint inhibitors or DNA-damaging agents to enhance anticancer effects.

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